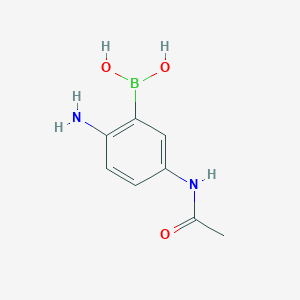

5-Acetamido-2-aminophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-acetamido-2-aminophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BN2O3/c1-5(12)11-6-2-3-8(10)7(4-6)9(13)14/h2-4,13-14H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHNMRIMBLCZGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)NC(=O)C)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Acetamido-2-aminophenylboronic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetamido-2-aminophenylboronic acid is a bifunctional organoboron compound of increasing interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a boronic acid, a primary amine, and an acetamido group, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, and a detailed exploration of its current and potential applications, particularly in the development of kinase inhibitors and modulators of survival motor neuron 2 (SMN2) splicing. As a specialized reagent, publicly available data is limited; therefore, this guide synthesizes known information with expert analysis of related compounds to provide a practical and insightful resource for researchers.

Introduction: The Versatility of Substituted Phenylboronic Acids

Arylboronic acids are a cornerstone of modern organic synthesis, renowned for their stability, low toxicity, and remarkable utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The introduction of functional groups onto the phenyl ring dramatically expands their synthetic potential, allowing for the creation of intricate molecules with tailored electronic and steric properties. This compound exemplifies this, combining the reactivity of the boronic acid moiety with two distinct nitrogen-based functional groups. The primary amino group serves as a key nucleophile or a site for further derivatization, while the acetamido group modulates the electronic properties of the ring and can participate in hydrogen bonding interactions. This trifecta of functionalities makes it a valuable building block for creating libraries of compounds for drug discovery and materials science.

Physicochemical and Spectroscopic Properties

Due to the specialized nature of this compound, comprehensive experimental data on its physicochemical properties is not widely published. The following data is a combination of information from supplier specifications and estimations based on structurally related compounds.

General Properties

| Property | Value | Source/Justification |

| CAS Number | 136237-73-5 | [1][2] |

| Molecular Formula | C₈H₁₁BN₂O₃ | [2] |

| Molecular Weight | 194.00 g/mol | [1][2] |

| Appearance | Expected to be an off-white to light brown solid | Based on related aminophenylboronic acids. |

| Melting Point | Not experimentally determined. Estimated to be >200 °C. | Phenylboronic acids often have high melting points. For example, 3-aminophenylboronic acid monohydrate has a melting point of 94 °C[3], while 4-aminophenylboronic acid has a reported melting point of 62-66 °C[1]. The additional acetamido group and potential for intermolecular hydrogen bonding would likely increase the melting point. |

| pKa | Not experimentally determined. | The pKa of the boronic acid is expected to be in the range of 8-9, typical for arylboronic acids[4]. The amino group's pKa will be significantly lower than that of aniline due to the electron-withdrawing nature of the boronic acid and acetamido groups. |

Solubility

| Solvent | Solubility | Rationale |

| Water | Sparingly soluble | The presence of polar functional groups (amine, acetamide, boronic acid) suggests some water solubility, though the aromatic ring limits it. 3-aminophenylboronic acid is soluble in water[5]. |

| Methanol, Ethanol | Soluble | Polar protic solvents are likely to be effective. 3-aminophenylboronic acid is soluble in methanol[3][6]. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for polar organic compounds. 3-aminophenylboronic acid is soluble in DMSO[3][6]. |

| Acetone, Ethyl Acetate | Moderately Soluble | Phenylboronic acid has high solubility in acetone[7][8]. |

| Dichloromethane, Chloroform | Sparingly to Insoluble | Phenylboronic acid has moderate solubility in chloroform[7][8]. |

| Hexanes, Toluene | Insoluble | Non-polar solvents are unlikely to dissolve this polar molecule. |

Spectroscopic Data (Predicted)

¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.80 | s | 1H | -NH-C(O)- | Amide protons typically appear downfield. |

| ~7.80 | s | 2H | B(OH)₂ | Boronic acid protons are often broad and can exchange with water in the solvent. |

| ~7.50 | d, J ≈ 2.0 Hz | 1H | H-6 | Aromatic proton ortho to the boronic acid and meta to the acetamido group. |

| ~7.20 | dd, J ≈ 8.5, 2.0 Hz | 1H | H-4 | Aromatic proton meta to both the boronic acid and amino group. |

| ~6.80 | d, J ≈ 8.5 Hz | 1H | H-3 | Aromatic proton ortho to the amino group and meta to the acetamido group. |

| ~5.00 | s (broad) | 2H | -NH₂ | Amino protons are often broad and their chemical shift is concentration and temperature dependent. |

| ~2.00 | s | 3H | -C(O)CH₃ | Acetyl methyl protons. |

¹³C NMR (100 MHz, DMSO-d₆):

| Chemical Shift (ppm) | Assignment | Rationale |

| ~168.0 | -C(O)- | Carbonyl carbon of the acetamido group. |

| ~145.0 | C-2 | Carbon bearing the amino group, shifted downfield. |

| ~138.0 | C-5 | Carbon bearing the acetamido group. |

| ~125.0 | C-4 | Aromatic CH. |

| ~120.0 | C-6 | Aromatic CH. |

| ~115.0 | C-3 | Aromatic CH. |

| ~100.0 (broad) | C-1 | Carbon attached to boron, often broad due to quadrupolar relaxation of the boron nucleus. |

| ~24.0 | -CH₃ | Methyl carbon of the acetamido group. |

Synthesis and Purification

Proposed Synthetic Pathway

Caption: Proposed synthetic route to this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Miyaura Borylation of 4-Acetamido-2-nitrobromobenzene

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-acetamido-2-nitrobromobenzene (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (3.0 eq.), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq.).

-

Add anhydrous 1,4-dioxane as the solvent.

-

Degas the reaction mixture by three freeze-pump-thaw cycles.

-

Heat the mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude 5-acetamido-2-nitrophenylboronic acid pinacol ester, which can be purified by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group and Deprotection of the Boronic Ester

-

Dissolve the 5-acetamido-2-nitrophenylboronic acid pinacol ester (1.0 eq.) in methanol in a round-bottom flask.

-

Add palladium on activated carbon (10% w/w, ~0.1 eq.).

-

Purge the flask with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir the reaction mixture vigorously at room temperature for 4-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through Celite to remove the catalyst and wash the pad with methanol.

-

To the filtrate, add a solution of sodium periodate (NaIO₄) (3.0 eq.) in water, followed by ammonium chloride (NH₄Cl) (2.5 eq.).

-

Stir the mixture at room temperature for 12-18 hours to cleave the pinacol ester.

-

Remove the methanol under reduced pressure.

-

Adjust the pH of the aqueous residue to be slightly acidic (pH 5-6) with a dilute acid or base to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its three functional groups.

Caption: General scheme for the use of this compound in Suzuki-Miyaura coupling.

In this context, the boronic acid serves as the handle for the key C-C bond formation, while the amino and acetamido groups can act as important pharmacophoric elements, forming hydrogen bonds with amino acid residues in the kinase active site to enhance binding affinity and selectivity.[4][10][11]

Development of SMN2 Splicing Modulators

Spinal Muscular Atrophy (SMA) is a genetic disorder caused by a deficiency of the Survival Motor Neuron (SMN) protein. A promising therapeutic strategy involves modulating the splicing of the SMN2 gene to increase the production of functional SMN protein.[2][12][13][14][15] Small molecules containing substituted phenylboronic acids have been identified as potential SMN2 splicing modulators. While the exact mechanism is complex and still under investigation, it is believed that these molecules can interact with the pre-mRNA of SMN2 and influence the splicing machinery.[6][9] this compound serves as a key structural motif in the discovery of such compounds, where its functional groups can be tailored to optimize binding to the RNA target or associated proteins.

Handling and Safety

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent degradation.[16]

-

Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance.

Conclusion

This compound is a highly functionalized building block with significant potential in organic synthesis and medicinal chemistry. While a comprehensive experimental dataset for this specific molecule is not yet publicly available, its structural features and the well-established chemistry of its constituent functional groups allow for a deep understanding of its likely properties and reactivity. Its demonstrated utility in the synthesis of kinase inhibitors and its relevance to the development of SMN2 splicing modulators highlight its importance as a valuable tool for drug discovery. As research in these areas continues, the demand for and a more thorough characterization of this compound are expected to grow.

References

Sources

- 1. CN106946920A - A kind of preparation method of 4 amino phenyl boronic acid derivative - Google Patents [patents.google.com]

- 2. Discovery of Small Molecule Splicing Modulators of Survival Motor Neuron-2 (SMN2) for the Treatment of Spinal Muscular Atrophy (SMA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Aminophenylboronic acid monohydrate | 206658-89-1 [chemicalbook.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. chembk.com [chembk.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. rsc.org [rsc.org]

- 9. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. SMN2 splice modulators enhance U1-pre-mRNA association and rescue SMA mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Motor neuron disease. SMN2 splicing modifiers improve motor function and longevity in mice with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

Synthesis of 5-Acetamido-2-aminophenylboronic acid

An In-Depth Technical Guide to the : Strategies, Methodologies, and Applications

Executive Summary

5-Acetamido-2-aminophenylboronic acid is a highly functionalized building block with significant potential in medicinal chemistry and materials science. The presence of three distinct functional groups—a boronic acid, a primary amine, and an acetamido group—offers multiple avenues for molecular elaboration. The boronic acid moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex biaryl systems prevalent in many pharmaceutical agents.[1][2] The ortho-amino group can participate in intramolecular catalysis or act as a directing group, while the acetamido group at the 5-position modulates the electronic properties and provides a site for hydrogen bonding. This guide presents a comprehensive, field-proven synthetic strategy, detailed experimental protocols, and an exploration of the compound's applications, designed for researchers and professionals in drug development.

Introduction: The Strategic Value of Phenylboronic Acids

The Phenylboronic Acid Moiety in Modern Chemistry

Boronic acids and their derivatives have become indispensable tools in organic synthesis. Their stability, low toxicity, and versatile reactivity make them ideal intermediates.[3] In drug design, the boronic acid group is considered a bioisostere of the carboxylic acid group and can form reversible covalent bonds with diols, a feature exploited in the design of sensors and drug delivery systems that target sugars or glycoproteins.[3][4] This unique binding capability led to the development of breakthrough drugs like Bortezomib, a proteasome inhibitor containing a boronic acid active site, which revolutionized the treatment of multiple myeloma.[3]

Significance of this compound

The title compound is a bespoke chemical scaffold designed for advanced synthetic applications. Its strategic importance lies in its trifunctional nature:

-

The Boronic Acid: Serves as the reactive handle for Suzuki-Miyaura cross-coupling, a reaction celebrated for its reliability and functional group tolerance in forging C-C bonds.[1][5]

-

The ortho-Amino Group: The proximity of the amino group to the boronic acid can influence the latter's reactivity and allows for the synthesis of unique heterocyclic systems, such as 2,4,1-benzodiazaborines.[6]

-

The para-Acetamido Group: This group modifies the electronic nature of the aromatic ring and offers a hydrogen bond donor/acceptor site, which can be critical for molecular recognition and binding affinity in a final drug candidate.

This guide details a robust and logical synthetic pathway to access this valuable compound, starting from commercially available precursors.

Proposed Synthetic Strategy and Retrosynthetic Analysis

As no direct, single-publication synthesis for this compound is readily available, a plausible and robust multi-step synthesis is proposed based on well-established and reliable chemical transformations. The strategy is designed for efficiency, selectivity, and scalability.

The retrosynthetic analysis reveals a logical path starting from a commercially available, appropriately substituted nitroaniline.

Caption: Retrosynthetic pathway for this compound.

The proposed forward synthesis involves four key stages:

-

Miyaura Borylation: Introduction of the boronic ester onto the aromatic ring.

-

Nitra Group Reduction: Conversion of the nitro group to a primary amine.

-

Selective Acetylation: Acetylation of the more reactive 5-amino group.

-

Deprotection: Hydrolysis of the pinacol ester to yield the final boronic acid.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the proposed synthesis. All procedures should be conducted by trained professionals in a controlled laboratory environment.

Workflow Overview

Caption: Proposed four-step synthesis workflow.

Step 1: Synthesis of 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (Intermediate 1)

Causality: This step utilizes the palladium-catalyzed Miyaura borylation to convert an aryl bromide into a boronic ester.[7] This is a highly reliable method for C-B bond formation. Potassium acetate acts as the base required for the catalytic cycle.[8]

Protocol:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromo-2-nitroaniline (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), and potassium acetate (2.5 eq).

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Add anhydrous 1,4-dioxane as the solvent.

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq) to the mixture.

-

Heat the reaction mixture to 85 °C and stir overnight (12-16 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired boronic ester as a solid.

Step 2: Synthesis of 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (Intermediate 2)

Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of an aromatic nitro group to an amine.[8] Palladium on carbon (Pd/C) is a standard and highly effective catalyst for this transformation.

Protocol:

-

Dissolve Intermediate 1 (1.0 eq) in methanol in a suitable hydrogenation vessel.

-

Carefully add 10% Palladium on Carbon (10% w/w).

-

Seal the vessel, evacuate, and backfill with hydrogen gas.

-

Stir the mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the diamine product, which can often be used in the next step without further purification.

Step 3: Synthesis of N-(4-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (Intermediate 3)

Causality: Selective acetylation is the most critical step. The amino group at the 5-position (para to the boronic ester) is generally more nucleophilic and less sterically hindered than the 2-amino group (ortho to the boronic ester), allowing for selective reaction under controlled conditions (low temperature, 1 equivalent of acetylating agent).[9][10]

Protocol:

-

Dissolve Intermediate 2 (1.0 eq) in dichloromethane (CH₂Cl₂) and cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.1 eq) to the solution.

-

Slowly add acetic anhydride (1.0 eq) dropwise while maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography if necessary.

Step 4: (Final Product)

Causality: The pinacol ester is a protecting group for the boronic acid. It is robust to many reaction conditions but can be readily cleaved to the free boronic acid. Oxidative cleavage with sodium periodate is a mild and effective method.[8]

Protocol:

-

Dissolve Intermediate 3 (1.0 eq) in a mixture of acetone and water (e.g., 3:1 ratio).

-

Add ammonium acetate (2.0 eq).

-

Add sodium periodate (NaIO₄) (3.0 eq) portion-wise and stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Characterization and Data Summary

The identity and purity of the final product and key intermediates must be confirmed using standard analytical techniques.

| Compound | Technique | Expected Observations |

| Intermediate 1 | ¹H NMR | Aromatic protons with shifts characteristic of a nitro-substituted ring; singlet for pinacol methyl groups (~1.3 ppm). |

| MS (ESI+) | Peak corresponding to [M+H]⁺ or [M+Na]⁺. | |

| Intermediate 2 | ¹H NMR | Upfield shift of aromatic protons compared to Intermediate 1; appearance of two broad singlets for NH₂ groups. |

| MS (ESI+) | Peak corresponding to [M+H]⁺. | |

| Final Product | ¹H NMR (DMSO-d₆) | Singlet for acetamido methyl (~2.0 ppm); singlets for NH₂ and NH protons; disappearance of pinacol signal; broad singlet for B(OH)₂ protons. |

| ¹³C NMR | Signals for aromatic carbons, acetamido methyl and carbonyl carbons. Carbon attached to boron will be broad. | |

| MS (ESI+) | Peak corresponding to [M+H]⁺. | |

| HPLC | Single major peak indicating high purity (>95%). |

Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions to synthesize complex molecules.[1] The reaction follows a well-established catalytic cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

In this cycle, an active Pd(0) catalyst undergoes oxidative addition with an aryl halide (Ar-X). The resulting Pd(II) complex then undergoes transmetalation with the boronic acid (activated by a base) to form an Ar-Pd(II)-R intermediate. Finally, reductive elimination yields the desired biaryl product (Ar-R) and regenerates the Pd(0) catalyst.[2]

References

- Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. (2024). Journal of Applied Pharmaceutical Science.

- Suzuki Coupling. Organic Chemistry Portal.

- Suzuki reaction. Wikipedia.

- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

- Exploring biomedical applications of phenylboronic acid— functionalized chitosan conjugates. (2024). Journal of Applied Pharmaceutical Science.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Facile amidinations of 2-aminophenylboronic acid promoted by boronate ester form

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.

- Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applic

- 2-Aminophenylboronic acid synthesis. ChemicalBook.

- (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure.

- Method for preparing 2-acetamido-5-aminopyridine. (2010).

- Facile synthesis of aminophenylboronic acid-functionalized magnetic nanoparticles for selective separation of glycopeptides and glycoproteins. (2008).

- Synthesis of biologically active boron-containing compounds. (2014).

- Synthetic method of 5-acetamido-N,N'-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. (2011).

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications [mdpi.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. 2-Aminophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 9. CN101643447A - Method for preparing 2-acetamido-5-aminopyridine - Google Patents [patents.google.com]

- 10. CN102249948A - Synthetic method of 5-acetamido-N,N'-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide - Google Patents [patents.google.com]

A Technical Guide to 5-Acetamido-2-aminophenylboronic Acid: A Versatile Bifunctional Reagent for Advanced Applications

This guide provides an in-depth technical overview of 5-Acetamido-2-aminophenylboronic acid (CAS No. 136237-73-5), a specialized chemical reagent with significant potential for researchers, chemists, and professionals in drug development. We will explore its fundamental properties, a plausible synthetic pathway, its stability considerations, and its diverse applications, grounded in the established chemistry of arylboronic acids.

Core Compound Identity and Physicochemical Properties

This compound is a doubly-substituted arylboronic acid, a class of compounds that has become indispensable in modern organic chemistry and medicinal chemistry.[1] The unique arrangement of a boronic acid, a primary amine, and an acetamido group on the same phenyl ring imparts a trifecta of chemical functionalities, making it a highly versatile building block.

The boronic acid group is a Lewis acid capable of reversible covalent bonding with diols, a property extensively used in sensors and drug delivery. The primary amine at the ortho position can influence the electronics of the boronic acid and serves as a key nucleophilic handle for further derivatization. The acetamido group at the meta position modulates the compound's electronic properties and solubility, and is a common structural motif in pharmaceuticals.[1]

Table 1: Key Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 136237-73-5 | [1][2] |

| Molecular Formula | C₈H₁₁BN₂O₃ | [2] |

| Molecular Weight | 194.00 g/mol | [1][2] |

| Appearance | Typically a solid (powder or crystalline) | Inferred |

| InChI Key | SFHNMRIMBLCZGZ-UHFFFAOYSA-N | [1] |

| Storage | Store in freezer (-20°C), under inert atmosphere, in a dark, dry place. | General Vendor Data |

| Key Hazards | Harmful if swallowed, Causes skin/eye irritation, May cause respiratory irritation. | General Vendor Data |

Stability and Handling: A Critical Consideration

As with most arylboronic acids, the primary stability concern for this reagent is protodeboronation—the cleavage of the carbon-boron bond in the presence of a proton source (like water), which replaces the boronic acid with a hydrogen atom.[3]

Factors Influencing Stability:

-

pH: Both acidic and basic conditions can accelerate the rate of protodeboronation. The optimal pH for stability must be determined empirically for specific applications.[3]

-

Solvent: Aqueous solutions promote hydrolysis and degradation. For long-term storage or as a reaction solvent where feasible, aprotic solvents (e.g., acetonitrile, THF) are recommended. Aqueous solutions should always be prepared fresh.[3]

-

Oxidation: Boronic acids are susceptible to oxidation. Contact with strong oxidizing agents should be avoided, and the use of peroxide-free solvents is advisable.[3]

-

Temperature & Light: To minimize thermal degradation and potential photolytic decomposition, the compound should be stored at low temperatures and protected from light.[3]

Best Practices for Handling:

-

Handle under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

-

Use freshly prepared solutions for all experiments, especially in aqueous media.

-

When using autosamplers for analytical work, ensure the vial tray is cooled to prevent degradation during a run sequence.[3]

Synthesis and Purification Pathway

While specific literature detailing the synthesis of this compound is not widely published, a plausible and efficient synthetic route can be designed based on established organometallic methodologies, starting from a commercially available precursor like N-(3-bromo-4-nitrophenyl)acetamide.

Proposed Synthetic Workflow

The synthesis involves three key transformations:

-

Borylation: Introduction of the boronic acid moiety, typically via a boronate ester.

-

Nitro Reduction: Conversion of the nitro group to a primary amine.

-

Hydrolysis: (If necessary) Conversion of the boronate ester to the free boronic acid.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology (Illustrative Protocol)

Step 1: Miyaura Borylation of the Aryl Bromide

-

To a dry, argon-purged flask, add N-(3-bromo-4-nitrophenyl)acetamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq).

-

Add a dry, degassed solvent like dioxane.

-

Heat the reaction mixture under argon at 80-100°C and monitor by TLC or LC-MS until the starting material is consumed.

-

After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate), filter through celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

-

Purify the crude product (the pinacol ester intermediate) by column chromatography.

Step 2: Reduction of the Nitro Group

-

Dissolve the purified pinacol ester intermediate from Step 1 in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a catalyst, such as 10% Palladium on carbon (Pd/C).

-

Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction until completion. The disappearance of the nitro group can be tracked by LC-MS.

-

Filter the reaction mixture through celite to remove the Pd/C catalyst and concentrate the solvent. The resulting product is the pinacol ester of the target compound.

Step 3: Hydrolysis to the Final Boronic Acid

-

The pinacol ester is often sufficiently reactive for subsequent use. If the free boronic acid is required, the ester can be hydrolyzed.

-

Dissolve the ester in a solvent mixture such as acetone/water.

-

Add an acid, for instance, aqueous HCl, and stir at room temperature.

-

The free boronic acid may precipitate from the solution or can be extracted after neutralization.

-

Wash with cold water, and dry under vacuum to yield the final product, this compound.

Core Applications in Research and Drug Development

The trifunctional nature of this reagent opens up numerous applications in advanced chemical and biological research.

A. Bioconjugation and Biosensing

The cornerstone of boronic acid chemistry in biology is its ability to form reversible boronate esters with 1,2- or 1,3-diols. This interaction is particularly effective with the cis-diols found in saccharides and glycoproteins.[4] This makes this compound an excellent candidate for:

-

Glycoprotein/Glycopeptide Capture: The molecule can be immobilized on a solid support (e.g., magnetic nanoparticles) to selectively capture and isolate glycoproteins for analysis.[5]

-

Glucose Sensing: The binding affinity of boronic acids to glucose is pH-dependent. This property is the basis for glucose-responsive materials that can, for example, change fluorescence or swell in the presence of glucose, forming the core of continuous glucose monitoring systems.[6]

Caption: Reversible binding of a boronic acid to a cis-diol to form a cyclic boronate ester.

B. Building Block for Medicinal Chemistry

In drug discovery, arylboronic acids are celebrated as key intermediates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7][8] This reaction forges a carbon-carbon bond between the boronic acid and an aryl halide, providing a powerful method for constructing the biaryl scaffolds common in many pharmaceuticals.[9]

-

Suzuki-Miyaura Coupling: this compound can be coupled with various (hetero)aryl halides to generate complex molecular architectures.[10]

-

Further Derivatization: The primary amine provides a reactive site for amide bond formation, sulfonylation, or other nucleophilic reactions, allowing for the attachment of pharmacophores or linkers for antibody-drug conjugates (ADCs).[11] The acetamido group itself is a well-established feature in many bioactive molecules.[12]

C. Development of Advanced Materials

The unique functionalities allow for its incorporation into polymers and materials to create "smart" systems. For instance, chitosan, a biocompatible polymer, has been functionalized with aminophenylboronic acid to create hydrogels and nanoparticles for drug delivery.[6] These systems can be designed to release a therapeutic payload, such as insulin, in response to changes in glucose concentration.[6]

Conclusion

This compound is more than a simple chemical; it is a sophisticated tool for innovation. Its combination of a diol-responsive boronic acid, a versatile primary amine, and a modulating acetamido group provides a rich platform for applications ranging from targeted drug delivery and biosensing to the synthesis of novel pharmaceutical candidates. A thorough understanding of its properties, particularly its stability profile, is crucial for harnessing its full potential in the laboratory and beyond. As the demand for targeted therapeutics and advanced diagnostic tools grows, the utility of such precisely functionalized building blocks will undoubtedly continue to expand.

References

-

Royal Society of Chemistry. (n.d.). Facile amidinations of 2-aminophenylboronic acid promoted by boronate ester formation. Retrieved from [Link]

-

Molbase. (n.d.). 5-acetamido-2-bromophenylboronic acid - Structure, Synthesis, Properties. Retrieved from [Link]

-

Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 136237-73-5| Chemical Name : this compound. Retrieved from [Link]

-

PubMed. (2024). Aminative Suzuki-Miyaura coupling. Retrieved from [Link]

-

Abbexa. (n.d.). Bioconjugation application notes. Retrieved from [Link]

-

MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2024). Exploring biomedical applications of phenylboronic acid— functionalized chitosan conjugates. Retrieved from [Link]

-

PubMed Central. (2024). Boron enabled bioconjugation chemistries. Retrieved from [Link]

-

PubMed. (2008). Facile synthesis of aminophenylboronic acid-functionalized magnetic nanoparticles for selective separation of glycopeptides and glycoproteins. Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminophenylboronic acid. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of biologically active boron-containing compounds. Retrieved from [Link]

-

PubMed Central. (n.d.). Advances in Bioconjugation. Retrieved from [Link]

-

ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. Retrieved from [Link]

-

PubMed Central. (n.d.). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boron enabled bioconjugation chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facile synthesis of aminophenylboronic acid-functionalized magnetic nanoparticles for selective separation of glycopeptides and glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. Bioconjugation application notes [bionordika.fi]

- 12. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Purity and Characterization of 5-Acetamido-2-aminophenylboronic Acid

Abstract

5-Acetamido-2-aminophenylboronic acid is a key building block in synthetic organic chemistry, particularly valued in the development of novel therapeutics and complex molecules through cross-coupling reactions. The presence of impurities can significantly impact reaction yields, downstream processing, and the biological activity of the final product. This technical guide provides a comprehensive framework for the robust characterization and purity assessment of this compound. We will explore the underlying principles of essential analytical techniques, present field-proven, step-by-step protocols, and discuss the interpretation of data to ensure the material meets the stringent quality requirements for research and drug development.

Introduction: The Challenge of Boronic Acid Integrity

Boronic acids are organoboron compounds featuring a carbon-boron bond and two hydroxyl groups, giving them the general formula R-B(OH)₂.[1] They are indispensable reagents in modern chemistry, most notably for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] this compound, with its dual functional groups, offers rich synthetic possibilities.

However, the utility of boronic acids is intrinsically linked to their purity and stability. The boron atom is sp²-hybridized, possessing a vacant p-orbital, which makes it a mild Lewis acid.[2][3] This electronic structure is responsible for both its desirable reactivity and its inherent instability. Two primary degradation pathways are of concern for researchers:

-

Dehydration to Boroxines: Boronic acids can undergo reversible dehydration, especially when heated or under vacuum, to form trimeric anhydrides known as boroxines.[4][5] While this process is often reversible upon exposure to water, the presence of boroxines represents a significant impurity that alters the stoichiometry of reactions.

-

Protodeboronation: This is an irreversible degradation pathway where the C-B bond is cleaved and replaced by a C-H bond.[6] This reaction can be promoted by moisture, elevated temperatures, or certain acidic/basic conditions, leading to a loss of the active molecule.[6]

Therefore, a multi-faceted analytical approach is not just recommended but essential for validating the quality of this compound before its use in critical applications.

Physicochemical Properties & Structural Overview

A foundational understanding of the molecule's basic properties is the first step in its characterization.

| Property | Value |

| IUPAC Name | (5-acetamido-2-aminophenyl)boronic acid |

| CAS Number | 136237-84-8 |

| Molecular Formula | C₈H₁₁BN₂O₃ |

| Molecular Weight | 193.995 g/mol |

| Appearance | Typically an off-white to light-brown solid |

| Key Structural Features | Phenyl ring, Boronic acid, Amine, Amide |

The molecule's structure dictates the choice of analytical methods. The aromatic ring provides a strong chromophore for UV-based detection in chromatography, while the various protons and carbons are readily distinguishable by NMR spectroscopy.

The Integrated Analytical Workflow

No single technique can provide a complete picture of purity and identity. We advocate for an integrated workflow that combines structural elucidation, purity assessment, and physicochemical testing. This approach ensures that the material's identity is confirmed, the level of impurities is quantified, and its physical properties are consistent.

Caption: Reversible dehydration of boronic acid to its boroxine anhydride.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the gold standard for quantifying the purity of aromatic compounds like this compound. A reversed-phase method is typically employed.

-

Causality behind Method Choice:

-

Stationary Phase: A C18 column is a robust starting point, providing good retention for moderately polar aromatic compounds.

-

Mobile Phase: A gradient of water and acetonitrile (or methanol) with a small amount of acid (e.g., 0.1% formic or trifluoroacetic acid) is common. The acid serves to suppress the ionization of the amine and boronic acid groups, leading to sharper, more symmetrical peaks.

-

Detection: The phenyl ring provides a strong chromophore, making UV detection (e.g., at 254 nm) highly sensitive. A photodiode array (PDA) detector is even better, as it can provide UV spectra for each peak, helping to distinguish impurities from the main compound.

-

Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Purity Analysis

-

System Preparation:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

-

Sample Preparation:

-

Accurately weigh approximately 5 mg of this compound.

-

Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.5 mg/mL solution. Sonicate briefly if necessary to ensure complete dissolution.

-

-

Chromatographic Run:

-

Inject 10 µL of the sample.

-

Run a linear gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-25 min: Hold at 5% B (re-equilibration).

-

-

-

Data Analysis:

-

Integrate all peaks with an area greater than 0.05% of the total area.

-

Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.

-

| HPLC Method Parameters | Setting |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% HCOOH in H₂O; B: 0.1% HCOOH in ACN |

| Flow Rate | 1.0 mL/min |

| Gradient | 5-95% B over 13 minutes |

| Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV, 254 nm |

Protocol 2: ¹H and ¹¹B NMR Sample Preparation

-

Solvent Selection: DMSO-d₆ is an excellent choice as it readily dissolves the compound and its exchangeable protons (-OH, -NH, -NH₂) are often visible.

-

Sample Preparation for ¹H NMR:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.

-

Transfer the solution to a clean, dry NMR tube.

-

-

Sample Preparation for ¹¹B NMR:

-

Prepare a more concentrated solution, dissolving 20-30 mg of the sample in 0.7 mL of DMSO-d₆.

-

¹¹B NMR is a less sensitive nucleus, so a higher concentration is beneficial for achieving a good signal-to-noise ratio in a reasonable time. [7]4. Data Acquisition:

-

Acquire standard ¹H and ¹¹B spectra. For ¹¹B, a wider spectral width is necessary compared to ¹H.

-

Data Interpretation & Acceptance Criteria

| Technique | Parameter | Acceptance Criteria | Rationale |

| HPLC | Purity (Area %) | ≥ 98.0% | Ensures minimal impact of impurities on subsequent reactions. |

| Individual Impurity | ≤ 0.5% | Controls specific known and unknown impurities. | |

| ¹H NMR | Spectral Data | Conforms to the expected structure of this compound. | Confirms chemical identity and absence of major structural impurities. |

| ¹¹B NMR | Chemical Shift (δ) | 25-35 ppm | Confirms the presence of the sp² boronic acid moiety. |

| Mass Spec. | Molecular Ion (M+H)⁺ | 195.09 ± 0.01 | Verifies the correct molecular weight. |

| Elemental | C, H, N % | Within ± 0.4% of theoretical values | Confirms the elemental composition and absence of inorganic salts. |

Best Practices for Handling and Storage

To maintain the integrity of this compound, proper handling and storage are critical. [6]

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (2-8 °C). [6]This minimizes exposure to atmospheric moisture and oxygen, slowing both boroxine formation and oxidative degradation.

-

Handling: When weighing and handling the material, do so in a dry environment (e.g., a glove box or under a stream of dry nitrogen) as much as possible. Avoid leaving containers open to the atmosphere for extended periods. Use of freshly opened or recently purified material is always recommended for sensitive reactions. [6]

Conclusion

The comprehensive characterization of this compound is a critical quality control step that underpins its successful application in research and development. A holistic strategy, combining NMR for structural verification, mass spectrometry for molecular weight confirmation, and a robust HPLC method for purity quantification, provides the necessary confidence in the material's quality. By understanding the inherent instabilities of boronic acids and implementing the rigorous protocols and handling procedures outlined in this guide, researchers can ensure the reliability and reproducibility of their synthetic endeavors.

References

-

ResearchGate. Mass spectrometric analysis for organic boron compounds. Available at: [Link]

-

Royal Society of Chemistry. Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

-

Trinity Biotech. Boronate Affinity - High Performance Liquid Chromatography (HPLC). Available at: [Link]

-

Wikipedia. Phenylboronic acid. Available at: [Link]

-

PNAS. Boronic acid with high oxidative stability and utility in biological contexts. Available at: [Link]

-

SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. Available at: [Link]

-

PubMed. Properties of a model aryl boronic acid and its boroxine. Available at: [Link]

-

Journal of the American Chemical Society. Stability and Synthesis of Phenylboronic Acids. Available at: [Link]

-

Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

-

American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

-

Royal Society of Chemistry. Facile amidinations of 2-aminophenylboronic acid promoted by boronate ester formation. Available at: [Link]

-

PubMed. Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Available at: [Link]

- Google Books. Chemical Ionization Mass Spectrometry of Selected Boron Compounds.

-

ResearchGate. Analysis of Boronic Acids Without Chemical Derivatisation. Available at: [Link]

-

ACS Publications. Mass Spectrometry in Boron Chemistry. Available at: [Link]

-

ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Available at: [Link]

-

Wiley-VCH. Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available at: [Link]

-

Royal Society of Chemistry. Facile synthesis of aminophenylboronic acid-functionalized magnetic nanoparticles for selective separation of glycopeptides and glycoproteins. Chemical Communications. Available at: [Link]

-

RSC Publishing. 17O NMR studies of boronic acids and their derivatives. Available at: [Link]

-

Wikipedia. Boronic acid. Available at: [Link]

-

Borates Today. The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications. Available at: [Link]

-

ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available at: [Link]

-

Mol-Instincts. 5-acetamido-2-bromophenylboronic acid - Structure, Synthesis, Properties. Available at: [Link]

-

PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. Available at: [Link]

-

MDPI. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Available at: [Link]

-

PubMed Central. Synthesis of biologically active boron-containing compounds. Available at: [Link]

-

ACS Publications. Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. Available at: [Link]

-

PubMed. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Available at: [Link]

-

Royal Society of Chemistry. 17O NMR studies of boronic acids and their derivatives. Available at: [Link]

-

MDPI. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Available at: [Link]

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. Correlational research of Phenylboronic acid_Chemicalbook [chemicalbook.com]

- 4. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. par.nsf.gov [par.nsf.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of 5-Acetamido-2-aminophenylboronic acid

Abstract

This compound is a bespoke chemical entity with significant potential in synthetic chemistry and drug discovery. Its dual functionalization with an amino and an acetamido group on the phenylboronic acid scaffold presents a unique physicochemical profile. A comprehensive understanding of its solubility is a critical prerequisite for its effective application in reaction chemistry, formulation development, and biological screening. This guide provides a foundational understanding of the factors governing the solubility of this molecule, outlines robust experimental protocols for its empirical determination, and offers a framework for the systematic interpretation of the resulting data. While specific quantitative solubility data for this compound is not extensively documented in public literature, this whitepaper consolidates general principles from analogous compounds to empower researchers in their investigations.[1]

Introduction: The Structural and Functional Context

Arylboronic acids are a cornerstone of modern organic synthesis, celebrated for their stability, low toxicity, and versatile reactivity, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] The introduction of substituents onto the aryl ring allows for the fine-tuning of steric and electronic properties, thereby modulating reactivity and other physicochemical characteristics, including solubility.[1][3]

This compound is a particularly interesting derivative. The presence of a primary amine (-NH₂) and an acetamido (-NHC(O)CH₃) group imparts a distinct polarity and hydrogen-bonding capability. The amino group can act as a hydrogen bond donor and acceptor, while the acetamido group primarily acts as a hydrogen bond acceptor with some donor capacity. These features are expected to significantly influence the compound's interaction with various solvents. Understanding and quantifying this solubility is paramount for optimizing reaction conditions, designing purification strategies, and formulating for downstream applications.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium. For phenylboronic acids, this is governed by several interconnected factors:

The Influence of the Phenylboronic Acid Core

Unsubstituted phenylboronic acid exhibits a preference for polar organic solvents. It has high solubility in ethers (like diethyl ether and THF) and ketones (like acetone), moderate solubility in chloroform, and very low solubility in nonpolar hydrocarbon solvents.[2][4][5][6][7] This is attributable to the polar B(OH)₂ group, which can engage in hydrogen bonding.

Impact of Amino and Acetamido Substituents

The functional groups on this compound will dictate its solubility profile:

-

Polarity and Hydrogen Bonding: The amino and acetamido groups significantly increase the molecule's polarity compared to unsubstituted phenylboronic acid. This suggests a higher affinity for polar solvents. The potential for extensive intermolecular hydrogen bonding between solute molecules can, however, lead to a more stable crystal lattice, which would counteract solubility.

-

Aqueous Solubility and pH-Dependence: The boronic acid moiety is a Lewis acid with a pKa that is sensitive to substituents on the phenyl ring.[8] At pH values at or above its pKa, the boronic acid exists in equilibrium with the anionic tetrahedral boronate species, which is generally more water-soluble.[1] The amino group, being basic, will be protonated at low pH to form a cationic ammonium salt, which would also be expected to enhance aqueous solubility. Consequently, the aqueous solubility of this compound is anticipated to be highly pH-dependent.

The interplay of these functional groups is visually represented in the logical diagram below.

Caption: Factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination: A Validated Approach

Given the lack of published data, an empirical determination of solubility is necessary. The isothermal shake-flask method is a reliable and widely accepted technique.

Materials and Equipment

-

This compound (as solid)

-

A range of analytical grade solvents (e.g., water, buffered aqueous solutions at various pHs, methanol, ethanol, acetone, acetonitrile, tetrahydrofuran (THF), dichloromethane (DCM), ethyl acetate, hexane)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Syringe filters (0.22 µm or 0.45 µm, ensure compatibility with the solvent)

-

Analytical balance

-

Calibrated volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC system)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. "Excess" ensures that undissolved solid remains at equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

Prepare samples in triplicate for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Place the vials in a shaker within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A 24-hour period is typically adequate, but 48 or 72 hours may be necessary to confirm that equilibrium has been reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove all undissolved solids.

-

Dilute the filtered, saturated solution with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Using UV-Vis Spectroscopy: If the compound has a suitable chromophore, create a calibration curve of absorbance versus concentration using standards of known concentration. Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

Using HPLC: Develop a suitable HPLC method (column, mobile phase, flow rate, detector wavelength). Create a calibration curve of peak area versus concentration. Inject the diluted sample and determine its concentration.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted, saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

The workflow for this experimental protocol is illustrated below.

Caption: Experimental workflow for determining solubility via the shake-flask method.

Data Presentation and Interpretation

Systematic recording of experimental data is crucial. The following table provides a template for organizing your findings.

| Solvent System | Temperature (°C) | Measured Concentration (mg/mL) | Standard Deviation | Qualitative Solubility |

| Water (pH 7.0) | 25 | |||

| 0.1 M HCl (aq) | 25 | |||

| 0.1 M NaOH (aq) | 25 | |||

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Acetone | 25 | |||

| Acetonitrile | 25 | |||

| THF | 25 | |||

| DCM | 25 | |||

| Hexane | 25 |

Interpreting the Results:

-

Polar vs. Nonpolar Solvents: A higher solubility in solvents like methanol, ethanol, and acetone compared to hexane or DCM would confirm the polar nature of the molecule.

-

Aqueous pH Effect: Comparing the solubility in neutral water, acidic, and basic solutions will reveal the influence of the ionization of the boronic acid and amino groups. Higher solubility at low and high pH is anticipated.

-

Protic vs. Aprotic Polar Solvents: Differences in solubility between polar protic solvents (e.g., methanol) and polar aprotic solvents (e.g., acetonitrile) can provide insight into the importance of hydrogen bonding between the solute and solvent.

Conclusion

While a definitive, published solubility profile for this compound remains to be established, this guide provides the necessary theoretical and practical framework for its determination. The dual amino and acetamido functionalities suggest a polar compound with pH-dependent aqueous solubility. Researchers are strongly encouraged to employ systematic experimental methods, such as the shake-flask protocol detailed herein, to generate the precise data required for their specific applications. This empirical approach ensures the robust and reliable use of this versatile building block in the advancement of chemical and pharmaceutical research.

References

- BenchChem. An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents. Accessed January 14, 2026.

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

- Sporzynski, A., & Leszczynski, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry.

- Sporzynski, A., & Leszczynski, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry.

- Dąbrowski, M., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

- BenchChem. An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents. Accessed January 14, 2026.

- BenchChem. This compound | 136237-73-5. Accessed January 14, 2026.

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

- ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid... Accessed January 14, 2026.

- Santos, J. L., et al. (2017).

Sources

- 1. benchchem.com [benchchem.com]

- 2. d-nb.info [d-nb.info]

- 3. pubs.acs.org [pubs.acs.org]

- 4. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Ascendancy of Boron in a Carbon-Centric World

An In-Depth Technical Guide to 5-Acetamido-2-aminophenylboronic Acid: A Versatile Building Block in Modern Chemistry

In the landscape of medicinal chemistry and materials science, organoboron compounds, particularly phenylboronic acids, have carved out an indispensable niche. Their unique electronic properties, versatile reactivity, and relatively low toxicity have propelled them from chemical curiosities to cornerstone reagents.[1] The journey of boronic acids into the pharmaceutical mainstream was significantly accelerated by the FDA approval of Bortezomib (Velcade®) in 2003, a dipeptide boronic acid proteasome inhibitor for treating multiple myeloma.[2][3] This milestone shattered previous misconceptions about boron's potential toxicity and opened the floodgates for the development of other boron-containing drugs like ixazomib and vaborbactam.[1][2]

At the heart of this chemical revolution lies the boronic acid functional group [-B(OH)₂], a Lewis acid capable of remarkable transformations. This guide focuses on a specific, highly functionalized derivative: This compound . This molecule is not merely a reagent but a sophisticated building block, featuring three distinct functional groups—a primary amine, an acetamido group, and the boronic acid moiety—on a phenyl scaffold. This trifecta of reactivity presents both unique opportunities and strategic challenges for the synthetic chemist. This document serves as a technical deep-dive for researchers, scientists, and drug development professionals, elucidating the structure, properties, reactivity, and strategic applications of this valuable compound.

Molecular Architecture and Physicochemical Profile

The utility of this compound stems directly from its molecular structure. The arrangement of the amino, acetamido, and boronic acid groups on the aromatic ring dictates its electronic properties, reactivity, and potential for intermolecular interactions.

Caption: Molecular Structure of this compound.

Key Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential information for experimental design and safety assessment.

| Property | Value | Source |

| CAS Number | 136237-73-5 | [4][5][6] |

| Molecular Formula | C₈H₁₁BN₂O₃ | [5][6] |

| Molecular Weight | 194.00 g/mol | [4][5][6] |

| IUPAC Name | (5-acetamido-2-aminophenyl)boronic acid | [4] |

| SMILES Code | OB(C1=CC(NC(C)=O)=CC=C1N)O | [5] |

| InChI Key | SFHNMRIMBLCZGZ-UHFFFAOYSA-N | [4] |

| Storage | Freezer (-20°C), inert atmosphere, protect from light | [4][5] |

| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | [5] |

The molecule's character is defined by its functional groups.[4] The boronic acid group is a potent Lewis acid, enabling reversible covalent interactions with diols—a property heavily exploited in biosensors.[7] The primary aromatic amine at the 2-position is a nucleophilic center and a key handle for derivatization. The acetamido group at the 5-position modulates the electronic density of the ring and provides a site for hydrogen bonding. This multi-functionality requires careful strategic planning in synthesis to achieve regioselective transformations.[4][8]

Synthesis, Purification, and Chemical Stability

While detailed, peer-reviewed synthetic procedures specifically for this compound are not widely published, its synthesis can be conceptualized through established organometallic methodologies.[4] The most common strategies involve the late-stage introduction of the boronic acid moiety onto a pre-functionalized aromatic ring.

Proposed Synthetic Workflow

A logical synthetic approach would involve the palladium-catalyzed borylation of a corresponding aryl halide or triflate. This strategy offers high functional group tolerance, which is critical for a molecule with sensitive amino and amido groups.

Caption: Plausible synthetic workflow for the target compound.

Protocol: General Method for Palladium-Catalyzed Borylation

Disclaimer: This is a representative protocol. All laboratory work should be conducted under appropriate safety protocols by trained personnel.

-

Reaction Setup: To an oven-dried Schlenk flask, add 4-acetamido-2-bromoaniline (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add anhydrous solvent (e.g., dioxane or DMF) via syringe.

-

Heating: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification (Pinacol Ester): Purify the crude residue by column chromatography on silica gel to yield the pinacol ester intermediate.

-

Deprotection: Dissolve the purified ester in a suitable solvent mixture (e.g., acetone/water). Add an acid (e.g., HCl) and stir at room temperature until hydrolysis is complete.

-

Isolation: Isolate the final product, this compound, by filtration or extraction, followed by washing and drying.

Stability and Handling Considerations

Boronic acids can undergo self-condensation (dehydration) to form boroxines (cyclic trimers). To enhance stability for purification and storage, they are often converted to their corresponding boronate esters, such as the pinacol ester.[4] These esters are generally more crystalline, less polar, and more stable, making them easier to handle and purify via standard chromatographic techniques.[4]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound requires a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Three distinct signals in the aromatic region (approx. 6.5-8.0 ppm), showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. - Amine/Amide Protons: Broad singlets for the -NH₂ and -NH- protons, which are exchangeable with D₂O. - Methyl Protons: A sharp singlet around 2.0-2.2 ppm corresponding to the acetyl CH₃ group. |

| ¹³C NMR | - Aromatic Carbons: Six signals in the aromatic region (approx. 110-150 ppm). - Carbon-Boron Bond: A broad signal for the carbon atom attached to boron. - Amide Carbonyl: A signal around 168-172 ppm. - Methyl Carbon: A signal in the aliphatic region around 24 ppm. |

| ¹¹B NMR | - A broad signal between 20-30 ppm, characteristic of a trigonal planar boronic acid. This chemical shift is sensitive to pH and complexation with diols.[9] |

| IR Spectroscopy | - N-H Stretch: Broad peaks around 3200-3500 cm⁻¹ (amine and amide). - C=O Stretch: A strong absorption around 1650-1680 cm⁻¹ (amide I band). - B-O Stretch: A strong, broad band around 1300-1400 cm⁻¹. |

| Mass Spec. (ESI) | - [M+H]⁺: Expected at m/z 195.09. - [M-H]⁻: Expected at m/z 193.07. |

Experimental Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it allows for the observation of exchangeable NH and OH protons.

-

¹H NMR Acquisition: Acquire a standard proton spectrum using a 400 MHz or higher spectrometer.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

-

¹¹B NMR Acquisition: Acquire a proton-decoupled boron spectrum. This provides direct information on the coordination state of the boron atom.[9]

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra for analysis.

Reactivity and Strategic Applications in Drug Discovery

The true value of this compound lies in its application as a versatile synthon. Its functional groups can be addressed selectively to build molecular complexity.

Caption: Key reaction pathways for the title compound.

A. Suzuki-Miyaura Cross-Coupling

The boronic acid group is primed for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the formation of a C-C bond with various aryl or vinyl halides/triflates, providing access to complex biaryl structures. These motifs are prevalent in many classes of pharmaceuticals. For instance, the related 4-acetamidophenylboronic acid is a key reactant in the synthesis of Tpl2 kinase inhibitors, highlighting the importance of this structural class in drug design.[4]

B. Biosensor and Affinity Material Development

Boronic acids reversibly bind with 1,2- and 1,3-diols to form cyclic boronate esters.[7] This interaction is the basis for developing sensors for saccharides and glycoproteins.[10][11] this compound can be immobilized onto surfaces or nanoparticles to create affinity materials for the selective capture and detection of cis-diol-containing biomolecules.[7][11] The presence of the amino group provides a convenient handle for covalent attachment to a support matrix.

C. Amine Derivatization for Library Synthesis

The primary amino group is a potent nucleophile that can be readily acylated, alkylated, or used in reductive amination protocols. This allows for the rapid generation of a library of analogs, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

Conclusion

This compound is more than the sum of its parts. It is a strategically designed building block that offers chemists multiple, orthogonal points for molecular elaboration. Its structure, featuring a stable amide, a reactive amine, and the extraordinarily versatile boronic acid, makes it a high-value intermediate for constructing complex molecules targeting a range of biological processes. From kinase inhibitors to advanced biosensors, the potential applications are vast and continue to expand as our understanding of boron chemistry deepens. This guide provides the foundational knowledge required for researchers to confidently and creatively employ this compound in their pursuit of novel scientific discoveries.

References

- Alfa Chemistry. ChemBuyersGuide.com, Inc.

- Benchchem. This compound | 136237-73-5.

- BLD Pharm. 136237-73-5 | this compound.

- Pharmaffiliates. CAS No : 136237-73-5 | Chemical Name : this compound.

- Royal Society of Chemistry. Facile amidinations of 2-aminophenylboronic acid promoted by boronate ester formation.

- Singh, U. P., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(9), 2615.

- Kikuchi, S. (2018). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Journal of Functional Biomaterials, 9(1), 19.

- Fernandes, C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4959.

- Akhtar, M. S., et al. (2023). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Molecules, 28(14), 5522.

- Karatas, H., et al. (2017). Regioselective and sequential reactivity of activated 2,5-diketopiperazines. Organic & Biomolecular Chemistry, 15(1), 103-113.

- Zhang, H., et al. (2008). Facile synthesis of aminophenylboronic acid-functionalized magnetic nanoparticles for selective separation of glycopeptides and glycoproteins. Chemical Communications, (43), 5577-5579.

- Li, W., et al. (2017). Synthesis of biologically active boron-containing compounds. Acta Pharmaceutica Sinica B, 7(1), 31-39.

- White, A. R., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076.

- Wang, X., et al. (2021). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 11(11), 446.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. 136237-73-5|this compound|BLD Pharm [bldpharm.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regioselective and sequential reactivity of activated 2,5-diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Facile synthesis of aminophenylboronic acid-functionalized magnetic nanoparticles for selective separation of glycopeptides and glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 5-Acetamido-2-aminophenylboronic Acid